N,4-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N,4-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazine ring, an azetidine ring, and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyrazine.
Azetidine Ring Formation: The azetidine ring is formed by reacting the pyrazine derivative with an appropriate azetidine precursor under suitable conditions.
Thiadiazole Ring Formation: The thiadiazole ring is introduced by reacting the intermediate with a thiadiazole precursor, such as thiosemicarbazide, under acidic or basic conditions.
Final Coupling: The final step involves coupling the intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N,4-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling and function.
Interaction with DNA/RNA: It may interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N,4-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
Pyrazinamide Derivatives: These compounds share the pyrazine ring and have similar biological activities.
Azetidinone Derivatives: These compounds contain the azetidine ring and are known for their antimicrobial properties.
Thiadiazole Derivatives: Compounds with the thiadiazole ring are studied for their potential as anti-inflammatory and anticancer agents.
The uniqueness of this compound lies in its combination of these three functional groups, which may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
N,4-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS/c1-8-11(20-16-15-8)12(19)17(2)9-6-18(7-9)10-5-13-3-4-14-10/h3-5,9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZDDFVWQGVVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(C)C2CN(C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.